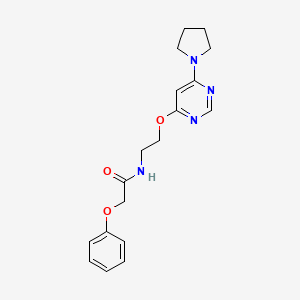
2-phenoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-phenoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide” is a complex organic molecule. It was found to be a high-affinity ligand for MCHr1 and a potent inhibitor of MCH-mediated Ca(2+) release .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. The compound was synthesized by reacting 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine ring attached to a pyrrolidine ring through an ether linkage. The pyrimidine ring is also substituted with a methyl group .Chemical Reactions Analysis
This compound is involved in complex chemical reactions. It acts as a high-affinity ligand for MCHr1 and a potent inhibitor of MCH-mediated Ca(2+) release .Wissenschaftliche Forschungsanwendungen
Piracetam and Its Derivatives
Piracetam, a nootropic drug, is structurally related to pyrrolidinone derivatives and has been extensively studied for its effects on learning, memory, brain metabolism, and cognitive enhancement. Research on piracetam and its derivatives could provide insights into the neurological applications of related compounds, including potential effects on cognitive disorders and brain injury treatment (Dhama et al., 2021).
Parabens and Phenolic Compounds
Parabens, esters of para-hydroxybenzoic acid, have applications in preserving foodstuffs, cosmetics, and pharmaceuticals. Their environmental behavior, fate, and potential endocrine-disrupting effects have been studied, indicating the importance of understanding the environmental impact and biodegradability of similar compounds (Haman et al., 2015).
Pyrrolobenzimidazoles in Cancer Treatment
Compounds based on the pyrrolobenzimidazole ring system have been explored for their cytotoxicity and antitumor activity. This research suggests potential applications of structurally similar compounds in developing new antitumor agents with advantages over existing treatments (Skibo, 1998).
Organophosphate Reactivation
Studies on the reactivation of organophosphate-inhibited acetylcholinesterase, particularly those involving oxime-mediated strategies, highlight the potential of compounds with oxime functionalities in treating organophosphate poisoning. This area of research could be relevant for developing antidotes or protective agents against nerve agents and insecticides (Chambers et al., 2020).
Phenolic Acid and Its Biological Activities
Phenolic compounds, such as p-coumaric acid and its conjugates, have been extensively studied for their antioxidant, anti-cancer, antimicrobial, and other bioactivities. This research underscores the therapeutic potential of phenolic and related compounds in treating various diseases and conditions (Pei et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenoxy-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(13-25-15-6-2-1-3-7-15)19-8-11-24-18-12-16(20-14-21-18)22-9-4-5-10-22/h1-3,6-7,12,14H,4-5,8-11,13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEPPFHSURNYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)

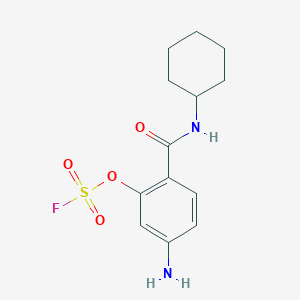
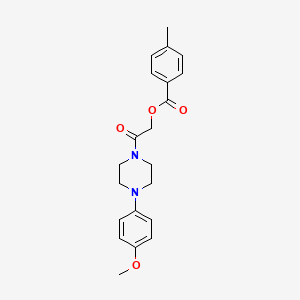

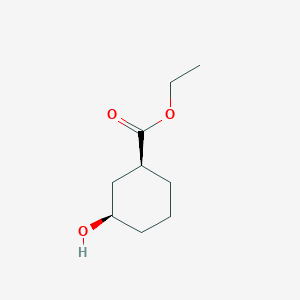
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime](/img/structure/B2557526.png)
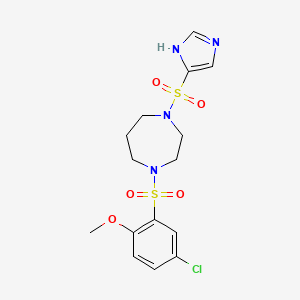
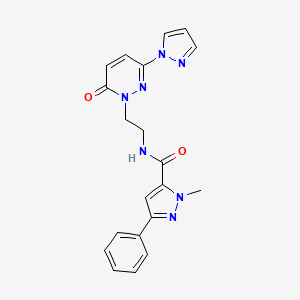
![2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2557530.png)

![4-(4-hydroxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557534.png)

